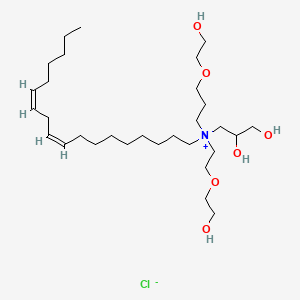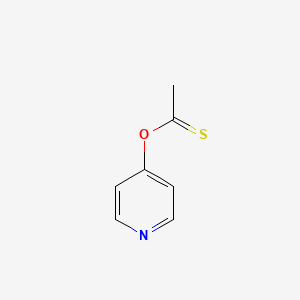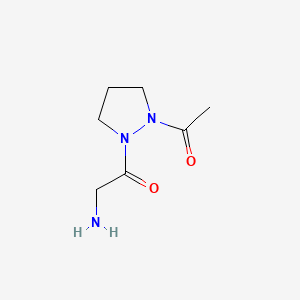
Methyltriphenylphosphonium iodide
Descripción general
Descripción
Methyltriphenylphosphonium iodide is a chemical compound with the linear formula CH3P(C6H5)3I . It is used as a reactant for the synthesis of triphenylamine-based dyes and polyolefinic aromatic molecules with pyrene for use in dye-sensitized solar cells . It is also used as a ligand in coupling reactions and as a precursor to a Wittig reagent .
Synthesis Analysis
While specific synthesis methods for Methyltriphenylphosphonium iodide were not found in the search results, it is known to be used as a reactant in various synthesis processes . For instance, it is used in the synthesis of triphenylamine-based dyes and polyolefinic aromatic molecules with pyrene for use in dye-sensitized solar cells .Molecular Structure Analysis
The molecular formula of Methyltriphenylphosphonium iodide is C19H18IP . Its molecular weight is 404.22 . The SMILES string representation is [I-].CP+(c2ccccc2)c3ccccc3 .Chemical Reactions Analysis
Methyltriphenylphosphonium iodide is used as a reactant in various chemical reactions . It is used in the synthesis of triphenylamine-based dyes and polyolefinic aromatic molecules with pyrene for use in dye-sensitized solar cells . It is also used as a ligand in coupling reactions and as a precursor to a Wittig reagent .Physical And Chemical Properties Analysis
Methyltriphenylphosphonium iodide appears as a white to light yellow powder . It is soluble in water, acetone, dichloromethane, and methanol . It has a melting point of 183-185 °C .Aplicaciones Científicas De Investigación
Used in synthesizing anionic carbonyliodorhenium complexes (Moedritzer, 1972).
Involved in the creation of new metal-organic crystals with potential applications in single crystal X-ray analyses and optical quality testing (Shivachev et al., 2013).
Plays a role in the preparation of [11C]methylenetriphenylphosphorane, a precursor used in synthesizing [β-11C]styrene (Kihlberg et al., 1990).
Utilized in synthesizing ferrocene-containing pyridine ligands and constructing electrochemical sensors for metal cations (Liu et al., 2008).
Effective as a dehydration and dehydrohalogenation reagent in specific solvents (Spangler et al., 1981).
Involved in the Wittig coupling for metabolic studies (Rakoff, 1993).
Acts as a corrosion inhibitor for steel in acid media (Zerrouki et al., 2019).
Inhibits the Krebs cycle enzyme 2-Oxoglutarate Dehydrogenase in cellular metabolism (Elkalaf et al., 2016).
Important in studying C−H...I- interactions in ferrocene derivatives (Glidewell et al., 1994).
Used in the synthesis of N-acyl-2-(dimethoxyphosphoryl)glycinates (Mazurkiewicz & Kuźnik, 2006).
Involved in triboluminescence and vapor-induced phase transitions in methyltriphenylphosphonium tetrahalomanganate(II) complexes (Balsamy et al., 2014).
Used in the formation of chloromethyltriphenylphosphonium iodide for Wittig chloromethylenation (Miyano et al., 1979).
Assists in thermogravimetrical dealkoxycarbonylation of N-acyl-α-triphenylphosphonioglycinates (Adamek et al., 2011).
Synthesis of phosphonium 1,3,2,5-dioxaborataphosphorinanes (Nikonov et al., 1988).
Plays a role in a three-component coupling reaction in organic chemistry (Han et al., 2001).
Applied in the selective recognition of rutin and quercetin in Herba Artemisiae Scopariae (Ma et al., 2017).
Acts as a reducing agent in organic syntheses (Firouzabadi & Adibi, 1998).
Used as a Wittig vinylation reagent in organic chemistry (Cattelan et al., 2015).
Applied in synthesizing triphenylphosphonium cations of diterpenoid isosteviol for antimitotic activity (Strobykina et al., 2015).
Utilized in dethioacetalisation of dithiannes-1,3 by tribromides (Cristau et al., 1986).
Safety And Hazards
Methyltriphenylphosphonium iodide is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing its mist or vapors, avoid contact with skin, eyes, and clothing, and to use only outdoors or in a well-ventilated area .
Direcciones Futuras
Propiedades
IUPAC Name |
methyl(triphenyl)phosphanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18P.HI/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMIXMFEVJHFNY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18IP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00942850 | |
| Record name | Methyl(triphenyl)phosphanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00942850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyltriphenylphosphonium iodide | |
CAS RN |
2065-66-9, 1560-52-7, 20667-19-0 | |
| Record name | Phosphonium, methyltriphenyl-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2065-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyltriphenylphosphonium iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002065669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyltriphenylphosphonium iodide, (methyl-14C) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001560527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyltriphenylphosphonium iodide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132585 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl(triphenyl)phosphanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00942850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyltriphenylphosphonium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.526 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyltriphenylphosphonium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.947 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLTRIPHENYLPHOSPHONIUM IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B2B7G7R4G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,7-Dimethyldibenzo[c,e][1,2]dithiine](/img/structure/B576235.png)


![1,6,3,5-[1,3]Propanediylidene-1H-indene,octahydro-(9CI)](/img/no-structure.png)
![Pyrido[1,2-a][1,3]thiazolo[5,4-g]benzimidazole](/img/structure/B576243.png)



